2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole
Description
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-18-9-6-16(7-10-18)8-11-21(26)25-14-12-17(13-15-25)22-23-19-4-2-3-5-20(19)24-22/h2-7,9-10,17H,8,11-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTGDFXZOMSVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the benzimidazole is reacted with a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Substituted Benzimidazole-Morpholine Derivatives
A series of 1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazoles (e.g., 2b: 2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole) demonstrated potent antibacterial activity. Compound 2b exhibited a MIC50 of 0.0156 µg/mL against Pseudomonas aeruginosa ATCC 27853, outperforming the reference drug by 16-fold. The methoxy group at the 4-position of the phenyl ring was critical for this activity, whereas chloro (2c) or fluoro (2d) substitutions resulted in reduced efficacy .
| Compound | Substituent (R) | MIC50 (µg/mL) | Melting Point (°C) |
|---|---|---|---|
| 2b | 4-OCH₃ | 0.0156 | 132.7–133.9 |
| 2c | 4-Cl | 0.25 | 133.3–134.0 |
| 2d | 4-F | 0.5 | 91.1–92.0 |
Key Insight : The 4-methoxy group enhances antibacterial activity, likely due to improved target binding or solubility compared to halogenated analogs.
Benzimidazoles with Piperidine/Piperazine Linkages
- 1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-1H-benzimidazol-2-amine (): This compound shares structural similarity with the target molecule, featuring a 4-methoxyphenethyl-piperidine group. The fluorobenzyl substituent may improve metabolic stability, while the methoxy group retains bioactivity .
- 1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole (): The piperazine linker here differs from the target’s propanoyl-piperidine group, yet both compounds highlight the importance of nitrogen-containing heterocycles in modulating receptor interactions .
Methoxy-Substituted Anticancer Benzimidazoles
Methoxy-substituted benzimidazoles, such as 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole , demonstrated significant anticancer activity in vitro. The dual methoxy groups likely enhance electron-donating effects, improving DNA intercalation or kinase inhibition .
| Compound | Substituents | Activity (IC50) |
|---|---|---|
| Target Compound | 4-OCH₃ (propanoyl) | Under study |
| 1-(4-methoxybenzyl)-2-(4-OCH₃) | Dual 4-OCH₃ (benzyl) | <10 µM |
Structural Advantage: The extended propanoyl linker in the target compound may offer greater conformational flexibility for target engagement compared to rigid benzyl analogs.
Halogenated and Alkoxy Variants
- 2-(4-Ethoxyphenyl) and 2-(4-propoxyphenyl) analogs (): These compounds, with ethoxy or propoxy groups, showed variable bioactivity depending on alkyl chain length. Longer chains (e.g., propoxy) may reduce solubility, offsetting gains in lipophilicity .
- 2-(4-Chlorophenyl)-1H-benzimidazole (): Chlorine substitution often improves potency but may increase toxicity risks compared to methoxy groups .
Biological Activity
The compound 2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole is a benzimidazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 365.46 g/mol. The chemical structure features a benzimidazole core substituted with a piperidine group and a 4-methoxyphenyl propanoyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O |
| Molecular Weight | 365.46 g/mol |
| LogP | 3.883 |
| Polar Surface Area | 64.412 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor activity. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that derivatives with similar structural motifs exhibited strong inhibitory effects on the growth of breast cancer cells, particularly in the MCF-7 and MDA-MB-231 lines .
Anti-inflammatory Effects
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. In experimental models, compounds structurally related to This compound have been shown to reduce inflammation markers significantly. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications to the piperidine or propanoyl groups can significantly influence the compound's potency and selectivity towards specific biological targets. For example, substituents like methoxy groups have been associated with enhanced activity against certain cancer types due to increased lipophilicity and improved receptor binding .
Study 1: Anticancer Efficacy
A recent investigation focused on a series of benzimidazole derivatives, including This compound , evaluated their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Study 2: Inflammatory Response Modulation
Another study assessed the impact of similar benzimidazole derivatives on inflammatory markers in vitro and in vivo models. The findings suggested that these compounds could downregulate pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Q & A
Q. Advanced Research Focus
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., histone deacetylases or GPCRs). For example, the 4-methoxyphenyl group may occupy hydrophobic pockets, while the benzimidazole forms hydrogen bonds .
- MD Simulations: Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to prioritize analogs with favorable ΔG values .
- QSAR Modeling: Train models on bioactivity data to predict IC₅₀ values for novel derivatives .
What are the challenges in ensuring compound stability during experimental workflows?
Q. Basic Research Focus
- Thermal Degradation: TGA data shows decomposition above 200°C, requiring storage at –20°C in inert atmospheres .
- Hydrolysis: Susceptibility of the propanoyl group to aqueous conditions necessitates anhydrous reaction environments .
- Light Sensitivity: UV-VIS studies indicate photodegradation; use amber vials for storage .
How can researchers validate target engagement in cellular or in vivo models?
Q. Advanced Research Focus
- Cellular Assays: Measure downstream biomarkers (e.g., acetylated histones for HDAC inhibition) via Western blot .
- Radioligand Displacement: Use tritiated analogs to quantify receptor binding affinity (e.g., Kd values in nM range) .
- CRISPR Knockout Models: Confirm activity loss in target-deficient cells to establish specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
